molecular formula C26H35NO4 B2518980 Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 295344-21-7

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2518980
CAS No.: 295344-21-7
M. Wt: 425.569
InChI Key: GUZYPJMBECRBKG-UHFFFAOYSA-N
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Description

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H35NO4 and its molecular weight is 425.569. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a broader class of 1,4-dihydro-4-oxoquinoline derivatives (4-quinolones), which have been synthesized through innovative methods for potential applications in medicinal chemistry and organic synthesis. Ondřej Píša and S. Rádl (2016) described the synthesis of 4-quinolones via BSA-mediated cyclization, highlighting the method's efficiency and versatility in producing a wide range of 1-alkyl/aryl 3-carboxylates and 3-nitriles, demonstrating the synthetic utility of these compounds in creating diverse molecular architectures (Píša & Rádl, 2016).

Structural Analysis and Reactivity

Research on the structural analysis and reactivity of similar quinoline derivatives has provided insights into their chemical behavior and potential applications. For example, the study of crystal structures and Hirshfeld surface analysis of related compounds has been used to understand their molecular interactions and stability. Yassir Filali Baba et al. (2019) conducted a study on the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing a basis for understanding the structural aspects of similar compounds (Filali Baba et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .

Future Directions

The study and application of this compound could potentially be expanded in various fields, such as medicinal chemistry, due to the presence of the hexahydroquinoline ring, which is a common feature in many biologically active compounds .

Properties

IUPAC Name

pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYPJMBECRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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